
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate" is a chemical of interest in various synthetic and stereochemical studies. It is related to a class of compounds that are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds often involves asymmetric approaches to achieve the desired stereochemistry. For example, the asymmetric synthesis of a key intermediate for a protein kinase inhibitor was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application . In another study, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using a parallel kinetic resolution, leading to high yields and excellent enantiomeric excesses . These methods highlight the importance of stereochemistry in the synthesis of compounds similar to "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of a photocyclodimer derived from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was unambiguously established through this method . Additionally, the three-dimensional structures of cis and trans isomers of certain piperidols were established using IR and UV spectra, which is crucial for understanding the relationship between structure and reactivity .
Chemical Reactions Analysis
The reactivity of these compounds is often explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions with L-selectride to yield cis isomers, and subsequent reactions afforded the trans isomers, demonstrating stereoselective synthesis . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of these compounds in forming various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular and crystal structure, as seen in the X-ray and DFT analyses of certain thienopyridine dicarboxylates . The ability to synthesize different stereoisomers and analyze their properties is crucial for the development of compounds with specific physical and chemical characteristics .
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Stereoselective Syntheses : Compounds like tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been synthesized with high stereoselectivity, emphasizing the importance of these compounds in stereochemistry (Boev et al., 2015).
- Stereochemistry of Cyclic Compounds : Studies like those on cis- and trans-3,4-benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobut-3-ene reveal the stereospecific reactions and the importance of stereochemistry in synthesizing cyclic compounds (Naka et al., 2004).
Organic Synthesis
- Enantioselective Syntheses : Research shows efficient synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate, demonstrating the compound's role in producing structurally complex and stereochemically significant molecules (Toyota et al., 1996).
- Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reactions led to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, highlighting its application in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).
Chemical Analysis and Reactivity
- Conformational Analysis : Studies on compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into molecular structures and conformational behaviors, essential for understanding chemical reactivity and interactions (Didierjean et al., 2004).
- Metabolic Studies : Research on the metabolism of related compounds, like cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, offers crucial information about how these compounds are processed biologically, which can inform pharmacological applications (Mitchell & Waring, 1978).
Mécanisme D'action
The specific mechanism of action for Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate depends on its intended use. In medicinal chemistry, it may act as a ligand for receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHFQGLESIRPQQ-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
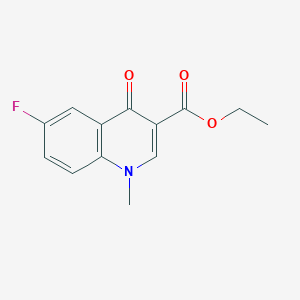
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)
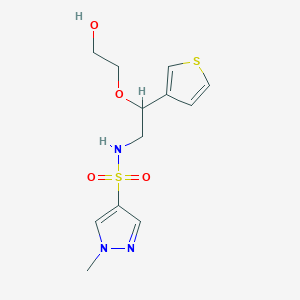
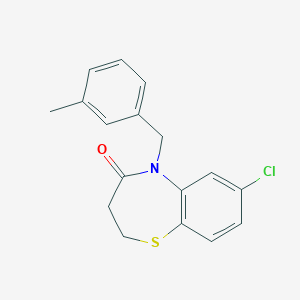
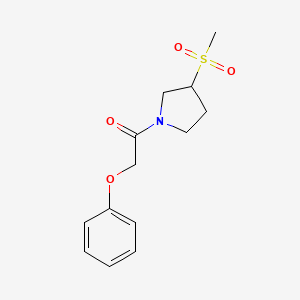



![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)
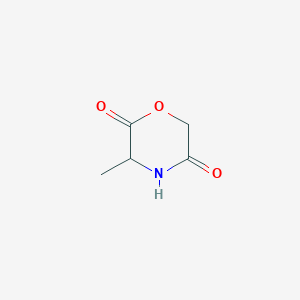
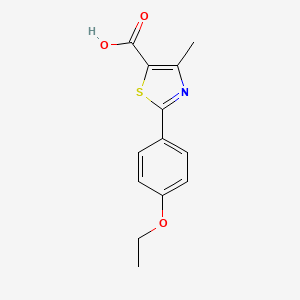
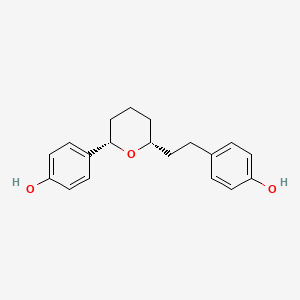
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)